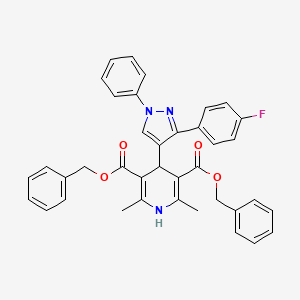

dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate features a 1,4-dihydropyridine (DHP) core substituted at position 4 with a pyrazole ring bearing 4-fluorophenyl and phenyl groups. The DHP ring is further functionalized with 2,6-dimethyl groups and dibenzyl ester moieties at positions 3 and 3. This structure combines lipophilic (dibenzyl esters, fluorophenyl) and electron-modulating (fluorine, methyl) groups, which may influence bioactivity, solubility, and conformational stability .

Preparation Methods

The synthesis of dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods may involve the use of microwave-assisted reactions to increase yield and reduce reaction times .

Chemical Reactions Analysis

Dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit strong antioxidant activity. The presence of the 4-fluorophenyl group in dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) enhances its ability to scavenge free radicals, making it a candidate for therapeutic applications aimed at oxidative stress-related diseases .

1.2 Anti-inflammatory Activity

Molecular docking studies have shown that this compound can interact with specific biological targets involved in inflammatory pathways. The docking results suggest that it may inhibit pro-inflammatory mediators, thereby providing a basis for developing anti-inflammatory drugs .

1.3 Anticancer Potential

The compound's structure suggests it may interfere with cancer cell proliferation. Preliminary studies indicate that pyrazole derivatives can induce apoptosis in various cancer cell lines. Further research is needed to establish the specific mechanisms and efficacy of dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) in cancer therapy .

Materials Science

2.1 Nonlinear Optical Properties

Dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) has been studied for its nonlinear optical properties, which are critical for applications in photonics and optoelectronics. The molecular hyperpolarizability of this compound suggests it could be utilized in the development of advanced optical materials .

2.2 Crystal Engineering

The crystal structure of similar compounds has been investigated to understand their packing and stability. Insights from these studies can guide the design of new materials with tailored properties for specific applications in electronics and photonics .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound's ability to bind to enzyme active sites has been explored through various biochemical assays. Its interactions with key enzymes involved in metabolic pathways could provide insights into its potential as a lead compound for drug development .

3.2 Molecular Modeling

Computational methods, including density functional theory (DFT), have been employed to predict the behavior of dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) under different conditions. These models help elucidate the compound's reactivity and stability, guiding experimental approaches in synthetic chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The DHP-pyrazole hybrid scaffold is shared with several analogs, but key differences include:

Key Observations :

- Pyrazole Substituents : The 4-fluorophenyl group introduces electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in or methyl in ). Fluorine may enhance binding affinity to hydrophobic pockets in biological targets .

Conformational and Crystallographic Insights

- DHP Ring Puckering : Cremer-Pople parameters () describe puckering amplitudes (q) and phase angles (φ). For example, in a related DHP-pyrazole analog (), X-ray data revealed a flattened boat conformation (q = 0.12 Å, φ = 180°), stabilized by intramolecular hydrogen bonding. The target compound’s 4-fluorophenyl group may induce distinct puckering due to steric and electronic effects .

- Crystallography Tools : SHELX software () is widely used for refining such structures, ensuring accuracy in bond lengths (mean C–C = 0.001 Å) and R factors (<0.05) .

Biological Activity

Dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and underlying mechanisms based on recent research findings.

Compound Overview

The compound belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological properties, including cardiovascular effects and potential anticancer activities. The presence of the pyrazole moiety enhances its pharmacological profile, contributing to various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The classical Hantzsch reaction is commonly employed to construct the DHP framework by reacting aldehydes with β-keto esters and amines.

Antioxidant Properties

Research indicates that compounds containing DHP structures exhibit considerable antioxidant activity. For instance, a study employing molecular docking simulations revealed that derivatives of similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. These studies demonstrated that the compound induces apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

- Cytokine Modulation : Inhibition of inflammatory mediators reduces inflammation and associated symptoms.

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

| Study | Findings |

|---|---|

| Study A | Demonstrated potent antioxidant activity in vitro with IC50 values comparable to standard antioxidants. |

| Study B | Showed significant cytotoxic effects against breast cancer cell lines with a dose-dependent response. |

| Study C | Reported reduction in inflammatory markers in animal models treated with the compound. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives, and what key reaction parameters influence yield and purity?

Methodological Answer: The compound is typically synthesized via the Hantzsch dihydropyridine synthesis , involving a one-pot cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity .

- Temperature : Reactions are often conducted under reflux (~80°C) to drive cyclization .

- Catalysts : Acidic or basic conditions (e.g., glacial acetic acid) enhance imine formation and ring closure .

- Substituent compatibility : Electron-withdrawing groups (e.g., 4-fluorophenyl) may require extended reaction times to achieve optimal yields due to reduced nucleophilicity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, dihedral angles, and hydrogen bonding. SHELX programs (e.g., SHELXL) are standard for refinement, with R-factors < 0.05 indicating high accuracy .

- Data collection : Low-temperature (100 K) measurements minimize thermal motion artifacts .

Advanced Research Questions

Q. How can researchers analyze the electronic and steric effects of the 4-fluorophenyl and phenyl substituents on the compound’s reactivity and intermolecular interactions?

Methodological Answer:

- Computational studies :

- DFT calculations : Optimize geometry and compute frontier molecular orbitals (FMOs) to assess electron-withdrawing effects of the 4-fluorophenyl group on the dihydropyridine ring’s aromaticity .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) influenced by substituent bulk .

- Experimental validation :

Q. What methodologies are recommended for resolving contradictions in crystallographic data, such as discrepancies in dihedral angles or hydrogen bonding patterns observed in different studies?

Methodological Answer:

- Validation tools :

- Cross-validation :

Q. How can the non-planarity of the dihydropyridine ring be quantified using modern conformational analysis tools?

Methodological Answer:

- Cremer-Pople puckering parameters :

Q. What experimental and computational strategies are optimal for elucidating the structure-activity relationships (SAR) of this compound’s pharmacological potential?

Methodological Answer:

- Hybrid design :

- Synthetic modifications : Introduce bioisosteres (e.g., replacing benzyl with methyl esters) and assess biological activity (e.g., antimicrobial assays) .

- Molecular docking : Screen against target proteins (e.g., COX-2, bacterial enzymes) using AutoDock Vina or Schrödinger Suite to predict binding affinities .

- High-throughput pipelines :

Properties

Molecular Formula |

C38H32FN3O4 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

dibenzyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C38H32FN3O4/c1-25-33(37(43)45-23-27-12-6-3-7-13-27)35(34(26(2)40-25)38(44)46-24-28-14-8-4-9-15-28)32-22-42(31-16-10-5-11-17-31)41-36(32)29-18-20-30(39)21-19-29/h3-22,35,40H,23-24H2,1-2H3 |

InChI Key |

DYUWGFUMTJZZJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.